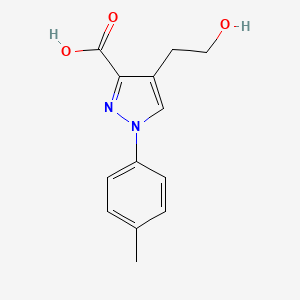

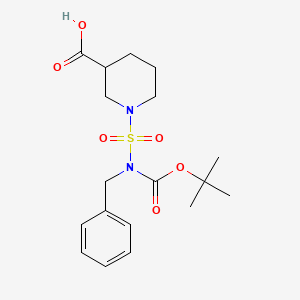

![molecular formula C6H8N2O3S B1518830 {[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid CAS No. 1042797-51-2](/img/structure/B1518830.png)

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid

Vue d'ensemble

Description

“{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .

Molecular Structure Analysis

The molecular structure of “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” and similar compounds is typically determined using techniques such as FT-IR, LCMS, and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .

Chemical Reactions Analysis

The chemical reactions involving “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” and similar compounds often involve the formation of the 1,2,4-oxadiazole core at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” and similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .

Applications De Recherche Scientifique

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, such as “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid”, exhibit a broad spectrum of agricultural biological activities . They have been used to combat plant diseases that seriously threaten food security .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematodes that are major pests in agriculture .

Anti-fungal Activity

They have also demonstrated anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .

Antibacterial Effects

Certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice .

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . This includes “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid”.

Synthesis of Bioactive Compounds

The 1,2,4-oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds . This expands the prospects of using “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” in the synthesis of new bioactive compounds.

Anti-cancer Activity

1,3,4-oxadiazole derivatives have shown promising anti-proliferative effects against various cancer cell lines . This suggests potential applications of “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” in cancer treatment.

Telomerase Inhibitory Effect

These derivatives have also demonstrated telomerase inhibitory effects . Telomerase is an enzyme that is often overexpressed in cancer cells, and its inhibition is a promising strategy for cancer therapy .

Orientations Futures

The future directions in the research of “{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to exhibit anti-cancer activity by acting on enzymes like thymidylate-synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, focal adhesion kinase (fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit the nf-kb signaling pathway, and target tubulin polymerization .

Result of Action

1,3,4-oxadiazole derivatives have been reported to stop proliferation and act against resistant microorganisms .

Propriétés

IUPAC Name |

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-7-5(11-8-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVBDCGUQYNZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651628 | |

| Record name | {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042797-51-2 | |

| Record name | {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

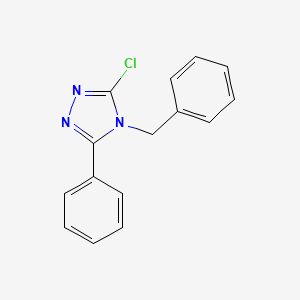

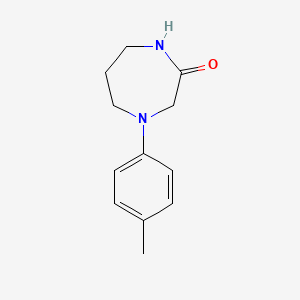

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

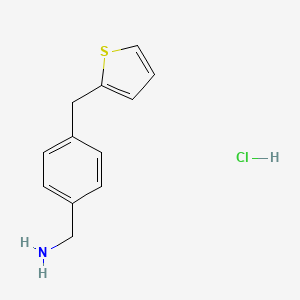

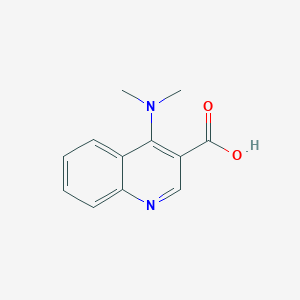

![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)

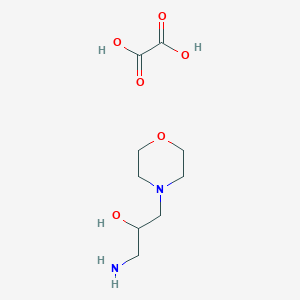

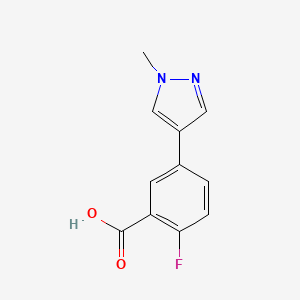

![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)

![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)

![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)